![molecular formula C22H17F2N5O B3007779 N-(2-fluorophenyl)-N-methyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide CAS No. 1251613-52-1](/img/structure/B3007779.png)
N-(2-fluorophenyl)-N-methyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis and Herbicidal Activity Analysis
The paper titled "Synthesis and Herbicidal Activity of Novel N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide Derivatives" discusses the design and synthesis of thirteen novel acetamide derivatives using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials. The chemical structures of these compounds were confirmed through various spectroscopic methods, including 1H NMR, IR, mass spectrum, and elemental analyses. The herbicidal activities of these compounds were evaluated in a greenhouse setting, with most showing better activity against dicotyledonous weeds. Specifically, compounds 4a–4i demonstrated good herbicidal activities at both pre-emergence and post-emergence stages against weeds such as Abutilon theophrasti Medic, Amaranthus ascendens L, and Chenopodium album L at a dosage of 75 g ai/ha .
Molecular Structure Analysis
While the provided data does not include a direct analysis of the molecular structure of "N-(2-fluorophenyl)-N-methyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide", the synthesis paper does provide insight into the structural confirmation of similar compounds. The use of spectroscopic methods such as 1H NMR, IR, and mass spectrometry would be essential in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The paper on new fluorochromes for thiols does not directly relate to the compound of interest but does provide a context for the type of chemical reactions that could be studied. The described compounds react with thiols to form brightly fluorescent adducts. This suggests that the compound of interest might also be analyzed for its reactivity with various functional groups, such as thiols, to understand its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the synthesis paper implies that the physical properties such as solubility, stability, and reactivity could be inferred from the herbicidal activity assays. The chemical properties, including reactivity with different functional groups, could be extrapolated from the synthesis methods and the structural confirmation techniques used.
Relevant Case Studies
The study on a novel chymase inhibitor provides a case study where a similar compound, NK3201, was used to prevent intimal hyperplasia after balloon injury in dog carotid arteries. Although NK3201 is not the same as the compound of interest, the methodology used to assess its efficacy, including oral administration and evaluation of intimal area, could serve as a relevant case study for assessing the biological activity of "N-(2-fluorophenyl)-N-methyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide" in a biomedical context .
Scientific Research Applications
Radiosynthesis for Imaging
This compound has been studied for its potential in radiosynthesis, specifically for imaging the translocator protein (18 kDa) with positron emission tomography (PET). The research demonstrates the synthesis of derivatives for in vivo imaging, indicating its utility in medical diagnostics and the study of neuroinflammation (Dollé et al., 2008).
Antitumor Activities
Research on similar structures has shown selective antitumor activities, suggesting the potential of this compound in cancer research. The synthesis and evaluation of derivatives have led to findings that certain configurations may contribute to their antitumor efficacy (Xiong Jing, 2011).
Herbicidal Activity
The compound's derivatives have been designed and synthesized, with evaluations indicating significant herbicidal activities against dicotyledonous weeds. This application underscores its potential in agricultural sciences, providing a foundation for developing new herbicides (Daoxin Wu et al., 2011).
Neuroinflammation Imaging
Further research has demonstrated the compound's relevance in neuroinflammation imaging, showcasing its role as a ligand for the translocator protein 18 kDa (TSPO). This is particularly significant for studying neuroinflammatory processes, offering insights into the mechanisms of diseases like Alzheimer's (Annelaure Damont et al., 2015).
Molecular Docking and Antiviral Research
The compound has been analyzed for its molecular structure and interactions, with studies involving drug likeness, molecular docking, and evaluation against COVID-19. Such research highlights its potential in the design of antiviral drugs, contributing to ongoing efforts in pandemic response and preparedness (S. Mary et al., 2020).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5O/c1-13-5-7-17(10-14(13)2)29-21(15-4-3-9-25-12-15)20(27-28-29)22(30)26-16-6-8-18(23)19(24)11-16/h3-12H,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTCAPDPGDORKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

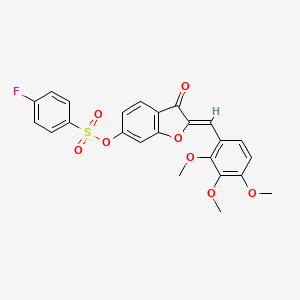
![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)
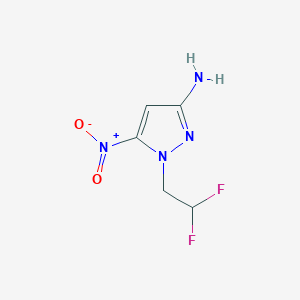
![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)
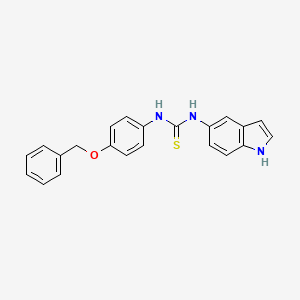
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3007711.png)

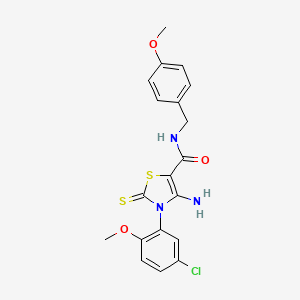
![(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide](/img/structure/B3007716.png)
![5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3007717.png)
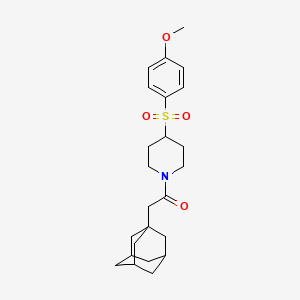
![N-(Cyanomethyl)-2-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]acetamide](/img/structure/B3007719.png)